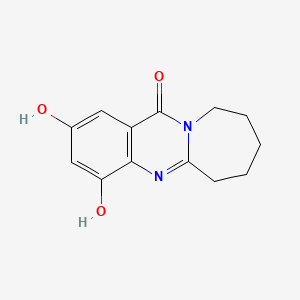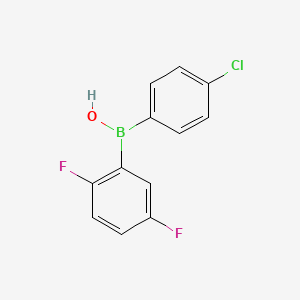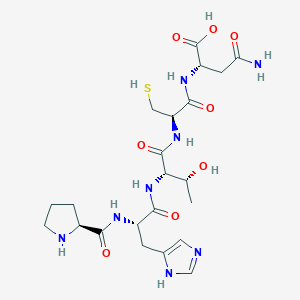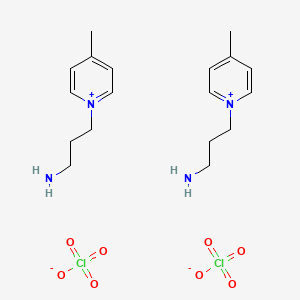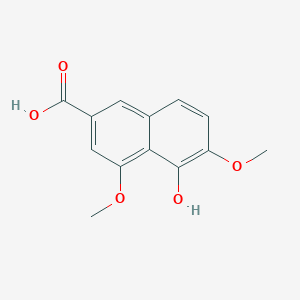![molecular formula C14H8ClN5S B12600882 2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline CAS No. 646510-49-8](/img/structure/B12600882.png)
2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline is a heterocyclic compound that combines the structural features of purine and quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline typically involves the reaction of 2-chloro-7H-purine with a quinoline derivative under specific conditions. The reaction may require a catalyst and an inert atmosphere to proceed efficiently. Detailed synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic substitution: This involves the reaction of 2-chloro-7H-purine with a thiol-containing quinoline derivative.
Cyclization reactions: These may be employed to form the quinoline ring system from appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This may reduce the quinoline ring or the purine moiety.
Substitution: Both the purine and quinoline rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving purine and quinoline derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-7H-purin-6-yl derivatives: These compounds share the purine moiety and may have similar biological activities.
Quinoline derivatives: These compounds share the quinoline ring and may have similar chemical reactivity.
Uniqueness
2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline is unique due to its combination of purine and quinoline structures, which may confer distinct biological and chemical properties not found in other compounds.
Properties
CAS No. |
646510-49-8 |
|---|---|
Molecular Formula |
C14H8ClN5S |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline |
InChI |
InChI=1S/C14H8ClN5S/c15-14-19-12-11(16-7-17-12)13(20-14)21-10-6-5-8-3-1-2-4-9(8)18-10/h1-7H,(H,16,17,19,20) |
InChI Key |
VRHITTUMABAKOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SC3=NC(=NC4=C3NC=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one](/img/structure/B12600799.png)
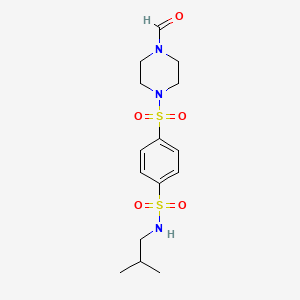
![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12600805.png)


![5-chloro-2-hydroxy-N-[3-methoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12600810.png)
![2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline](/img/structure/B12600818.png)
